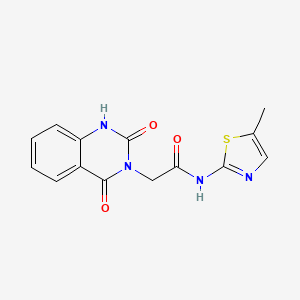

![molecular formula C20H23N3O2 B6577495 3-[3-(2-oxopiperidin-1-yl)phenyl]-1-(2-phenylethyl)urea CAS No. 1207053-12-0](/img/structure/B6577495.png)

3-[3-(2-oxopiperidin-1-yl)phenyl]-1-(2-phenylethyl)urea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Apixaban is a direct inhibitor of activated factor X (FXa) and is in development for the prevention and treatment of various thromboembolic diseases . It has an inhibitory constant of 0.08 nM for human FXa, apixaban has greater than 30,000-fold selectivity for FXa over other human coagulation proteases .

Synthesis Analysis

The synthesis of apixaban involved modification of the carboxamido linker to eliminate potential in vivo hydrolysis to a primary aniline . Cyclization of the carboxamido linker to the novel bicyclic tetrahydropyrazolopyridinone scaffold retained the potent fXa binding activity .Molecular Structure Analysis

The molecular formula of apixaban is C20H25N3O3 . It has a p-methoxyphenyl P1, which retained factor Xa binding affinity and good oral bioavailability .Chemical Reactions Analysis

Apixaban produces a rapid onset of inhibition of FXa with an association rate constant of 20 μM −1 /s approximately and inhibits free as well as prothrombinase- and clot-bound FXa activity in vitro .Physical And Chemical Properties Analysis

Apixaban has good bioavailability, low clearance, and a small volume of distribution in animals and humans, and a low potential for drug–drug interactions . Elimination pathways for apixaban include renal excretion, metabolism, and biliary/intestinal excretion .Mécanisme D'action

Target of Action

The primary target of this compound is activated factor X (FXa) . FXa is a crucial enzyme in the coagulation cascade, which plays a pivotal role in thrombin generation and blood clot formation .

Mode of Action

The compound acts as a direct inhibitor of FXa . It binds to FXa with high affinity, resulting in a rapid onset of inhibition .

Biochemical Pathways

By inhibiting FXa, the compound disrupts the coagulation cascade, thereby reducing thrombin generation . Although it has no direct effects on platelet aggregation, it indirectly inhibits this process by reducing thrombin generation .

Pharmacokinetics

The compound has good bioavailability, low clearance, and a small volume of distribution in animals and humans . Its elimination pathways include renal excretion, metabolism, and biliary/intestinal excretion . A sulfate conjugate of Ο-demethyl apixaban (O-demethyl apixaban sulfate) has been identified as the major circulating metabolite of apixaban in humans, but it is inactive against human FXa .

Result of Action

The inhibition of FXa and the subsequent reduction in thrombin generation result in antithrombotic efficacy . Preclinical studies have demonstrated dose-dependent antithrombotic efficacy at doses that preserved hemostasis .

Action Environment

Avantages Et Limitations Des Expériences En Laboratoire

3-[3-(2-oxopiperidin-1-yl)phenyl]-1-(2-phenylethyl)urea has several advantages for use in laboratory experiments. It is relatively inexpensive and can be synthesized in high yields. It is also relatively stable and can be stored for long periods of time. However, there are some limitations to using this compound in laboratory experiments. It is not water soluble, so it must be dissolved in a suitable solvent before use. In addition, it is toxic and should be handled with care.

Orientations Futures

There are many potential future directions for the use of 3-[3-(2-oxopiperidin-1-yl)phenyl]-1-(2-phenylethyl)urea in scientific research. It could be used to develop new drugs and therapies for a variety of diseases, such as cancer and inflammation. It could also be used to study the mechanisms of action of various biological processes, such as gene expression and enzyme activity. Finally, it could be used to develop new methods for synthesizing other compounds and for studying the structure and function of proteins.

Méthodes De Synthèse

3-[3-(2-oxopiperidin-1-yl)phenyl]-1-(2-phenylethyl)urea can be synthesized from 3-hydroxy-2-oxopiperidine-1-carboxylic acid and 2-phenylethylamine in the presence of sodium hydroxide and a suitable solvent. The reaction can be carried out at room temperature, and the product is obtained in high yields. The synthesis of this compound has been extensively studied and optimized to achieve higher yields and improved purity.

Applications De Recherche Scientifique

3-[3-(2-oxopiperidin-1-yl)phenyl]-1-(2-phenylethyl)urea is widely used in scientific research due to its versatility. It is used as a reagent in organic synthesis, as a substrate in enzymatic reactions, and as an inhibitor of certain enzymes. It is also used in biochemical and physiological studies to investigate the mechanisms of action of various biological processes. This compound has been used in studies of cancer, inflammation, and immune system regulation. It has also been used to study the role of enzymes in metabolic pathways and to develop new drugs and therapies.

Propriétés

IUPAC Name |

1-[3-(2-oxopiperidin-1-yl)phenyl]-3-(2-phenylethyl)urea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3O2/c24-19-11-4-5-14-23(19)18-10-6-9-17(15-18)22-20(25)21-13-12-16-7-2-1-3-8-16/h1-3,6-10,15H,4-5,11-14H2,(H2,21,22,25) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFLZWHWLNSWXJI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(=O)C1)C2=CC=CC(=C2)NC(=O)NCCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B6577416.png)

![2-amino-4-(2-methoxyphenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B6577430.png)

![3-(3-oxo-3-{2,5,7-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),6,9,11-tetraen-5-yl}propyl)-3,4-dihydro-1,2,3-benzotriazin-4-one](/img/structure/B6577438.png)

![(2E)-3-(2-chlorophenyl)-N-{4-[(dimethylcarbamoyl)methyl]phenyl}prop-2-enamide](/img/structure/B6577439.png)

![2-chloro-N-{4-[(E)-2-phenyldiazen-1-yl]phenyl}benzamide](/img/structure/B6577447.png)

![ethyl 2-{[3-cyano-4-(2-methylphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate](/img/structure/B6577453.png)

![2-{9-[(furan-2-yl)methyl]-1-methyl-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl}acetamide](/img/structure/B6577461.png)

![(2E)-N-[5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl]-3-(thiophen-2-yl)prop-2-enamide](/img/structure/B6577464.png)

![N-(2-bromophenyl)-1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-carboxamide](/img/structure/B6577467.png)

![N-[4,5-dihydroxy-6-(hydroxymethyl)-2-(4-methylphenoxy)oxan-3-yl]acetamide](/img/structure/B6577471.png)

![4-(1H-1,3-benzodiazol-2-yl)-N-[(4-fluorophenyl)methyl]piperidine-1-carboxamide](/img/structure/B6577486.png)

![N1-[(4-fluorophenyl)methyl]-N4-(5-methyl-1,2-oxazol-3-yl)piperidine-1,4-dicarboxamide](/img/structure/B6577487.png)